molecular formula C16H19NO5 B14385392 Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate CAS No. 87698-84-8

Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate

Cat. No.: B14385392
CAS No.: 87698-84-8
M. Wt: 305.32 g/mol
InChI Key: KASKGFHLYVPRFC-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a butenedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate typically involves the reaction of 2-(morpholin-4-yl)phenylboronic acid with dimethyl but-2-enedioate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride
  • 2,2-Dimethyl-N-[2-(morpholin-4-yl)phenyl]propanamide
  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one

Uniqueness

Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate is unique due to its combination of a morpholine ring with a butenedioate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87698-84-8

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

dimethyl 2-(2-morpholin-4-ylphenyl)but-2-enedioate

InChI

InChI=1S/C16H19NO5/c1-20-15(18)11-13(16(19)21-2)12-5-3-4-6-14(12)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3

InChI Key

KASKGFHLYVPRFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=CC=C1N2CCOCC2)C(=O)OC

Origin of Product

United States

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